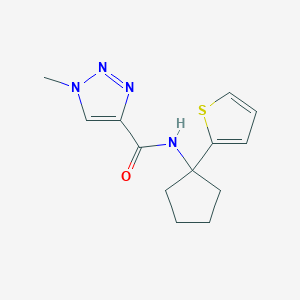

1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

This compound features a 1-methyl-1H-1,2,3-triazole core substituted at the 4-position with a carboxamide group. The amide nitrogen is further functionalized with a cyclopentyl group bearing a thiophen-2-yl substituent.

Propiedades

IUPAC Name |

1-methyl-N-(1-thiophen-2-ylcyclopentyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-17-9-10(15-16-17)12(18)14-13(6-2-3-7-13)11-5-4-8-19-11/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRJXEUPEJHEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to form the 1,2,3-triazole ring.

Attachment of the Thiophene Group: The thiophene group can be introduced through a substitution reaction, where a thiophene derivative reacts with a suitable leaving group on the triazole ring.

Cyclopentyl Group Introduction: The cyclopentyl group can be attached via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents.

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include H₂O₂ and KMnO₄, typically used in aqueous or organic solvents under controlled temperatures.

Reduction: Reducing agents like NaBH₄ and LiAlH₄ are used in solvents such as ethanol or tetrahydrofuran (THF) under inert atmosphere conditions.

Substitution: Reagents for substitution reactions include halides, acids, and bases, with reactions carried out in solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Recent studies have highlighted its anticancer properties:

- Anticancer Activity : Research indicates that 1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could induce apoptosis in lung cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. In vitro tests showed effectiveness against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating strong potential as an antimicrobial agent .

Agricultural Applications

The unique properties of the compound make it a candidate for agricultural use:

- Pesticidal Activity : Preliminary studies suggest that triazole derivatives can act as fungicides. The incorporation of the thiophene moiety may enhance the efficacy of these compounds against fungal pathogens in crops .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a series of triazole-based compounds, including 1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide, exhibited IC50 values lower than traditional chemotherapeutics like cisplatin against A549 lung cancer cells. The mechanism involved cell cycle arrest at the sub-G1 phase and induction of apoptosis .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, the compound was tested against various bacterial strains. Results indicated that it had comparable activity to established antibiotics with MIC values ranging from 5.5 to 25.6 μM against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .

Mecanismo De Acción

The mechanism of action of 1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. The thiophene and cyclopentyl groups may enhance the compound’s binding affinity and selectivity, leading to its biological effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The following compounds share the 1H-1,2,3-triazole-4-carboxamide scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Key Structural and Functional Differences

- Amide Substituents : The target compound’s cyclopentyl-thiophen-2-yl group contrasts with aromatic (e.g., 4-chlorophenyl in ) or fluorinated benzyl groups (e.g., Rufinamide ). The thiophene moiety may enhance π-π stacking interactions compared to purely aliphatic or halogenated substituents.

- Biological Implications: Compounds with 4-chlorophenyl or trifluoromethyl groups exhibit pronounced antitumor activity (e.g., GP = 68.09% against NCI-H522 cells ), while Rufinamide’s fluorobenzyl group confers anticonvulsant properties . The target compound’s thiophene-cyclopentyl motif may favor pesticidal applications, as seen in analogous triazole amide derivatives .

Antitumor Activity of Selected Analogs

Actividad Biológica

1-Methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

The molecular structure of 1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide can be represented as follows:

This compound is synthesized through various methods involving the coupling of thiophenes with cyclopentyl and triazole moieties. The synthesis typically involves the use of coupling reagents such as carbodiimides to facilitate the formation of amide bonds.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazole exhibit selective cytotoxic activity against various cancer cell lines. For instance, compounds similar to 1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide have shown promising results in inhibiting cell proliferation in breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1-Methyl-N-(1-(thiophen-2-yl)... | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| HCT-116 | 2.6 | Induction of apoptosis | |

| HepG2 | 1.4 | DNA damage via oxidative stress |

These compounds often act by inhibiting thymidylate synthase (TS), a crucial enzyme in DNA synthesis. Inhibition of TS leads to decreased dTTP levels and ultimately induces apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Methyl-N-(1-(thiophen-2-yl)... | E. coli | 5 μg/mL |

| S. aureus | 10 μg/mL |

The results indicate that modifications in the triazole structure can enhance antimicrobial properties significantly compared to parent compounds .

The biological activities of triazole derivatives are often linked to their ability to interact with various biomolecules:

- Thymidylate Synthase Inhibition : As noted earlier, these compounds inhibit TS leading to reduced DNA synthesis.

- Oxidative Stress Induction : Some studies suggest that these compounds can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis in cancer cells .

- Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives for their anticancer properties where one compound demonstrated an IC50 value significantly lower than established chemotherapeutics like doxorubicin . Another study highlighted the antimicrobial potential against resistant strains of bacteria, showcasing the versatility of these compounds in therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. A common approach is:

- Step 1 : Preparation of the cyclopentyl-thiophene intermediate via Friedel-Crafts alkylation or nucleophilic substitution.

- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, reacting a propargylamide derivative with an azide-functionalized cyclopentyl-thiophene precursor under Cu(I) catalysis .

- Step 3 : Methylation at the triazole N1 position using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃/DMF).

Optimization : Reaction yields can be improved by controlling temperature (60–80°C for CuAAC) and using anhydrous solvents. Purity is verified via TLC and HPLC .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching bands for amide C=O (~1680 cm⁻¹) and triazole C-N (~1450 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₇N₄OS: 307.0982) .

- HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, HDACs) using fluorogenic substrates or ELISA-based assays. IC₅₀ values are calculated via dose-response curves .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., NCI-H522, MCF-7) with GP (Growth Percentage) values <50% indicating potency .

- Anti-inflammatory Activity : COX-2 inhibition measured via prostaglandin E₂ (PGE₂) ELISA .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate.

Advanced: How can molecular docking studies be optimized to predict target binding modes?

Answer:

- Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) for flexibility .

- Target Selection : Prioritize proteins with structural homology to known triazole targets (e.g., c-Met kinase PDB: 3LQ8) .

- Docking Parameters :

- Grid box centered on the active site (20 ų).

- Exhaustiveness = 32 for conformational sampling.

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Address discrepancies by refining protonation states or solvation models .

Advanced: What challenges arise during X-ray crystallographic refinement of this compound, and how are they resolved?

Answer:

- Challenges :

- Disorder in the cyclopentyl-thiophene moiety due to rotational flexibility.

- Anisotropic displacement artifacts in the triazole ring.

- Resolution :

Advanced: How do researchers reconcile contradictory bioactivity data across studies?

Answer:

- Case Example : Discrepancies in IC₅₀ values for similar triazoles may stem from:

- Mitigation :

Advanced: What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

Answer:

- Chemical Modification : Introduce polar groups (e.g., -OH, -NH₂) at the cyclopentyl or thiophene moieties .

- Formulation : Use co-solvents (PEG-400) or nanoemulsions for aqueous dispersion.

- Prodrug Design : Esterify the carboxamide to improve membrane permeability, with enzymatic cleavage in vivo .

- In Silico Prediction : LogP <3.5 (via MarvinSketch) and PSA <90 Ų (for blood-brain barrier penetration) .

Advanced: How is the structure-activity relationship (SAR) analyzed for derivatives of this compound?

Answer:

- Pharmacophore Mapping : Identify critical moieties (e.g., triazole C4-carboxamide for target binding, thiophene for π-π stacking) .

- Analog Synthesis : Modify substituents (e.g., methyl → ethyl at N1; thiophene → furan) and compare activity .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic fields with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.